![molecular formula C7H4ClNO B1359311 7-Chlorobenzo[d]oxazole CAS No. 1243378-99-5](/img/structure/B1359311.png)
7-Chlorobenzo[d]oxazole
Descripción general
Descripción
7-Chlorobenzo[d]oxazole is a type of oxazole, which is an important heterocyclic nucleus. Oxazoles are known for their wide spectrum of biological activities, which has led researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities .
Aplicaciones Científicas De Investigación
Photocleavable Protecting Groups
7-Chlorobenzo[d]oxazole and its derivatives, like oxobenzopyrano[6,7-d]oxazoles, have been studied for their application as photocleavable protecting groups for carboxylic acids. This involves the synthesis of model alanine and β-alanine ester conjugates, with studies revealing the quantitative release of amino acids upon irradiation at different wavelengths (Gonçalves, Costa, & Soares, 2010).
Oxazole in Medicinal Chemistry
Oxazole derivatives, including this compound, have seen increased use as intermediates in the synthesis of new chemical entities in medicinal chemistry. They possess a wide spectrum of biological activities, making them valuable for various medical applications (Kakkar & Narasimhan, 2019).
Drug Discovery and Synthesis
Oxazole, including this compound, is a critical structural motif in drug discovery due to its diverse biological functions. The development of metal-free reactions for synthesizing these heterocycles is significant, considering the toxicity and cost of transition-metal-catalyzed reactions (Ibrar et al., 2016).
Optical and Electrochemical Properties
The incorporation of oxazole units, such as this compound, in π-conjugated polymers has been explored for their optical and electrochemical properties. These polymers have been found to be photoluminescent and electrochemically active, with potential applications in materials science (Yamamoto, Namekawa, Yamaguchi, & Koizumi, 2007).
Anticancer Agents
Oxazole-based compounds, like this compound, have been identified as significant targets for anti-cancer research. Their ability to interact with various enzymes and receptors makes them promising candidates for new drug discoveries (Chiacchio et al., 2020).
Kinetics of Photo-Oxidation
The reaction of oxazole and its derivatives, including this compound, with singlet oxygen has been studied to understand their unique physicochemical properties. This research is crucial in the context of their roles in heterocycle chemistry and medicinal species (Zeinali, Oluwoye, Altarawneh, & Dlugogorski, 2020).
Mecanismo De Acción
Target of Action
7-Chlorobenzo[d]oxazole, like other benzoxazole derivatives, has been found to exhibit a wide spectrum of pharmacological activities . The primary targets of this compound are often microbial cells and cancer cells . In the context of antimicrobial activity, it targets Gram-positive and Gram-negative bacteria, as well as fungal strains . For anticancer activity, it has been shown to target human colorectal carcinoma (HCT116) cancer cell line .
Mode of Action
Benzoxazole derivatives are known to interact with their targets in a way that inhibits the growth of the targeted cells . In the case of antimicrobial activity, they disrupt essential processes in the microbial cells, leading to their death . In the context of anticancer activity, they inhibit the proliferation of cancer cells .
Biochemical Pathways
Benzoxazole derivatives are known to interfere with various biochemical pathways in their target cells . This interference disrupts the normal functioning of these cells, leading to their death .
Result of Action
The result of the action of this compound is the inhibition of the growth of its target cells . In the context of antimicrobial activity, it leads to the death of the targeted microbial cells . In the case of anticancer activity, it inhibits the proliferation of cancer cells .
Análisis Bioquímico
Biochemical Properties
7-Chlorobenzo[d]oxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making it a potent antimicrobial agent . Additionally, this compound can bind to specific proteins, altering their function and leading to various biological effects.
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by activating specific signaling pathways and altering the expression of genes involved in cell survival . Furthermore, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and proliferation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At high doses, this compound can cause toxic or adverse effects, including organ damage and altered physiological functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, it can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported by specific transporters and binding proteins, which facilitate its uptake and distribution . The localization and accumulation of this compound in specific tissues can influence its therapeutic and toxic effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with transcription factors and modulates gene expression. Its subcellular localization is crucial for its role in various biochemical and cellular processes.
Propiedades
IUPAC Name |
7-chloro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSFPLMLEMCOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631209 | |
| Record name | 7-Chloro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1243378-99-5 | |
| Record name | 7-Chloro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine](/img/structure/B1359230.png)

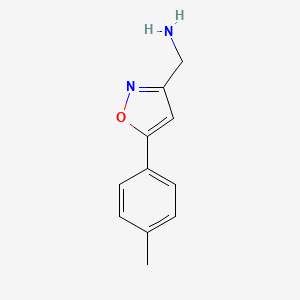
![3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1359234.png)

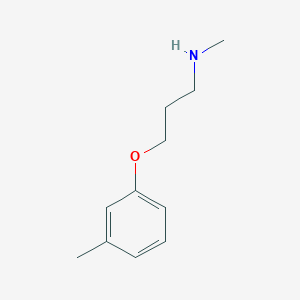
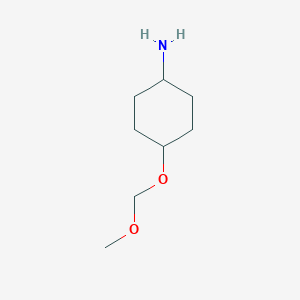
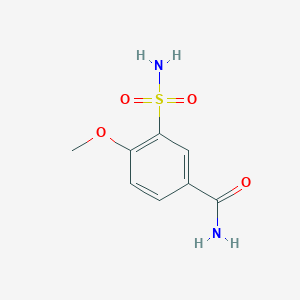

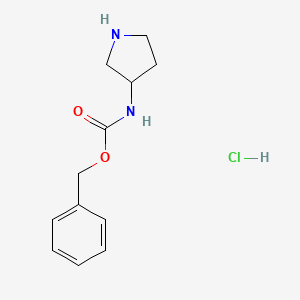


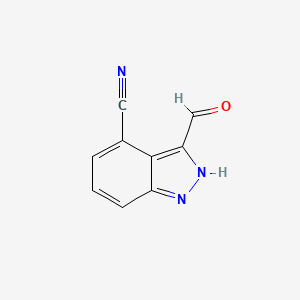
![Ethyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B1359252.png)